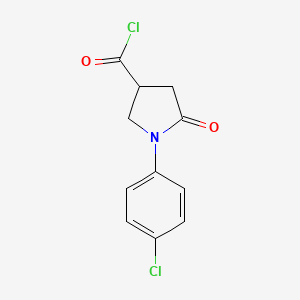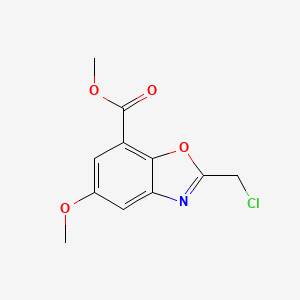![molecular formula C10H13ClN2O4 B1422475 2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride CAS No. 1258651-86-3](/img/structure/B1422475.png)
2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride
Overview
Description
“2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1258651-86-3 . It has a molecular weight of 260.68 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H12N2O4.ClH/c13-9-6-12(3-2-11-9)5-8-7(10(14)15)1-4-16-8;/h1,4H,2-3,5-6H2,(H,11,13)(H,14,15);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis of Novel Annelated 2-Oxopiperazines
Research by Svetlana, Mikhajlovna, Medvedevat, Khidmet, and Safarovich Shikhaliev (2015) explored the synthesis of novel annelated 2-oxopiperazines using methyl (3-oxopiperazin-2-ylidene) acetate and N-arylmaleimides. The study established the formation of previously undescribed compounds through a reaction involving methyl (3-oxo-piperazine-2-ylidene) acetate and N-arylmaleimides in boiling methanol with acetic acid, leading to the formation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates. This showcases the compound's utility in synthesizing heterocyclic systems with potential therapeutic applications [Svetlana et al., 2015].
Diverse Synthesis involving Piperazine Derivatives
Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of diverse compounds involving 2-hydroxyethyl piperazine and 2,3-dichloropiperazine. These compounds were evaluated for their antimicrobial activity, showcasing a range of responses against various bacterial and fungal strains, reflecting the compound's potential in developing new antimicrobial agents [Patel et al., 2011].
Exploration of Pharmacological Properties
A study by Siwek et al. (2008) delved into the pharmacological properties of derivatives by investigating the reaction of 2-methyl-furan-3-carboxylic acid hydrazide with isothiocyanates. The derivatives displayed significant antinociceptive properties, indicating the compound's relevance in pain management and pharmacological research [Siwek et al., 2008].
Antimicrobial Activity of Thiazolidinones
Research conducted by Patel and Shaikh (2010) on 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole showcased the compound's antimicrobial potential. The study assessed the compounds against various bacterial and fungal species, with some showing comparable activity to standard drugs, highlighting its potential in antimicrobial drug development [Patel & Shaikh, 2010].
Synthesis and Antibacterial Activity of Carbapenems
Valiullina et al. (2019) explored the synthesis of new C-3 modified carbapenems with varied thiols, evaluating their antibacterial activity against several microorganisms. The compounds demonstrated significant activity, surpassing known drugs like Meropenem and Cilapenem, indicating the compound's significance in the development of new antibacterial agents [Valiullina et al., 2019].
Dihydropiperazine Neonicotinoid Compounds
A study by Samaritoni et al. (2003) on dihydropiperazine neonicotinoid compounds highlighted the synthesis and insecticidal activity of these compounds. The research provided insights into the potential use of these compounds in agricultural settings, contributing to pest control strategies [Samaritoni et al., 2003].
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[(3-oxopiperazin-1-yl)methyl]furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c13-9-6-12(3-2-11-9)5-8-7(10(14)15)1-4-16-8;/h1,4H,2-3,5-6H2,(H,11,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODAZYIWPNGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C=CO2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)
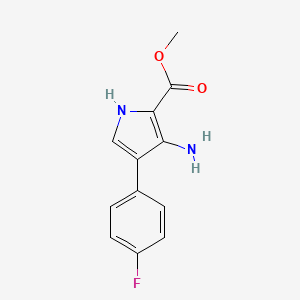
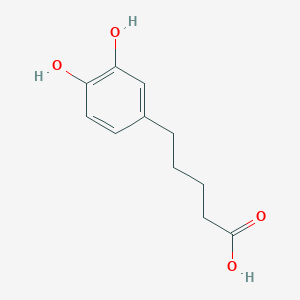
![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)
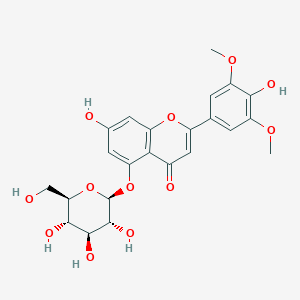
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)
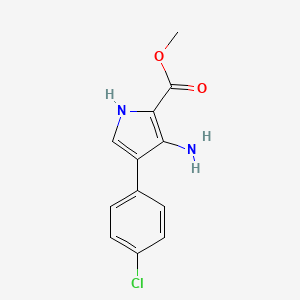
![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
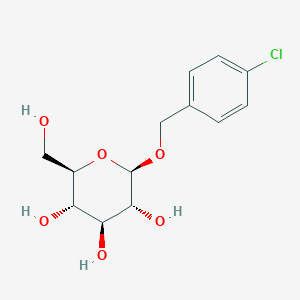

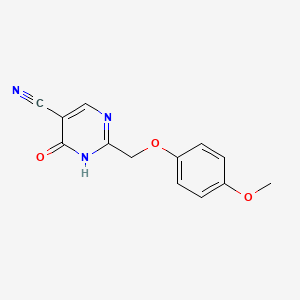
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)
